molecular formula C14H17N B2745574 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 25365-96-2

3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2745574
CAS No.: 25365-96-2
M. Wt: 199.297
InChI Key: SYWARFLAJOBABR-UHFFFAOYSA-N
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Description

3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a novel chemical scaffold of high interest in antimicrobial research for its dual action against multidrug-resistant bacteria. This compound is a rationally designed efflux pump inhibitor that specifically targets the AcrB transporter in the resistance-nodulation-division (RND) superfamily, a primary mediator of multidrug resistance in Gram-negative bacteria like Escherichia coli . By binding to the distal binding pocket of AcrB, it effectively inhibits the efflux of antibiotic substrates, thereby restoring the efficacy of co-administered antibiotics . Research demonstrates that this compound can reduce the minimum inhibitory concentrations (MICs) of several antibiotics by up to 32-fold at sub-inhibitory concentrations, without exhibiting significant antibacterial activity on its own or perturbing bacterial membrane integrity . Beyond its efflux pump inhibition, this carbazole derivative exhibits a potent antibiofilm effect. It has been shown to significantly reduce preformed biofilm biomass in combination therapy, addressing another key challenge in treating persistent infections . The lead compound (11i) from this chemical series has demonstrated outstanding performance in both in vitro and in vivo models, including in Galleria mellonella and murine models, showing favorable biosafety and efficacy in reversing resistance . These properties make this compound a promising candidate for research into combination therapies aimed at overcoming multidrug resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-dimethyl-1,2,4,9-tetrahydrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-14(2)8-7-13-11(9-14)10-5-3-4-6-12(10)15-13/h3-6,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWARFLAJOBABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the anticancer potential of derivatives of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. Studies indicate that these compounds exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT116 (colon cancer) through mechanisms involving DNA damage and apoptosis induction .

Anti-Prion Activity
A notable study explored the synthesis of 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole and their evaluation for anti-prion activity in TSE-infected cells. The results showed that specific structural modifications enhanced the efficacy of these compounds against prion diseases .

CRTH2 Receptor Antagonism
Some derivatives have been identified as potent antagonists of the CRTH2 receptor, which is implicated in several allergic and inflammatory conditions. These compounds are being investigated for their potential therapeutic applications in treating asthma, rhinitis, and other immune disorders .

Biological Studies

Antimicrobial Properties
The carbazole scaffold has also been studied for its antimicrobial properties. Various derivatives demonstrate significant activity against a range of pathogens, making them candidates for further development as antimicrobial agents .

Materials Science

Organic Electronics
In materials science, this compound is being utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Study on Anticancer Activity

A comprehensive study involved synthesizing novel amide and thioamide substituted derivatives of the tetrahydrocarbazole scaffold. These compounds underwent rigorous biological assays to evaluate their cytotoxicity and effects on cell cycle progression. The findings indicated that certain derivatives exhibited significant activity against multiple cancer cell lines.

Ex Vivo Studies on Angiogenesis

Ex vivo studies demonstrated that derivatives could inhibit angiogenic processes. This suggests a dual action where these compounds not only target existing tumors but also prevent new blood vessel formation that supports tumor growth.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydrocarbazole derivatives are highly dependent on substituent type and position. Key structural analogs include:

Compound Name Substituents Key Features
3,3-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole 3,3-dimethyl Enhanced lipophilicity; CRTH2 receptor antagonism
6-Chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole (15a) 6-Cl, 8-NO₂ Herbicide activity; electron-withdrawing groups enhance reactivity
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole (27) 3,3-diF, 6-OCH₃ Halogen and methoxy groups improve solubility and target binding
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole 6-OCH₃ Optoelectronic applications due to charge-transfer properties
2,3,4,9-Tetrahydro-1H-carbazole (parent) None Baseline activity; used in synthesis of derivatives
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity, enhancing interactions with biological targets like enzymes . Methoxy groups improve solubility but may reduce membrane permeability .

Biological Activity

3,3-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a compound belonging to the carbazole family, which is characterized by its bicyclic structure and various biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15NC_{13}H_{15}N, with a molecular weight of approximately 199.27 g/mol. The compound features a dimethyl substitution at the 3-position and a tetrahydro structure that contributes to its unique biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of carbazole derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated several tetrahydrocarbazole derivatives for their anti-cancer properties against cell lines such as human kidney adenocarcinoma (ACHN) and non-small-cell lung carcinoma (H460). The results indicated that certain derivatives showed significant antiproliferative effects with IC50 values in the low nanomolar range (e.g., 2.5 nM against Calu1 cells) .
CompoundCell LineIC50 (nM)
This compoundCalu12.5
Other TetrahydrocarbazolesHCT116Varies

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives have also been investigated. For instance, studies have shown that certain analogs possess activity against both bacterial and fungal strains.

  • Mechanism of Action : These compounds may disrupt microbial cell membranes or interfere with essential metabolic pathways within the microorganisms .

Neuroprotective Effects

Research has suggested that carbazole derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

  • Findings : Some studies indicate that these compounds can reduce neuronal cell death induced by oxidative stress through antioxidant mechanisms .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It can also bind to receptors that regulate cellular signaling pathways related to apoptosis and cell proliferation .

Recent Studies

A review of literature from 2012 to 2018 highlighted various studies focusing on the synthesis and biological evaluation of carbazole derivatives. Key findings include:

  • Antitumor Activity : Many derivatives exhibited moderate to high activity against multiple cancer cell lines.
  • Fluorescent Properties : Some derivatives are being explored as probes due to their fluorescent properties which can aid in biological imaging .

Comparative Analysis

A comparative analysis of different carbazole derivatives reveals variations in potency and mechanism:

CompoundActivity TypeTargeted Cell LineIC50 (nM)
SL-3–19AntitumorHepG212
Benzosporalen DerivativeAntitumorMDA MB2310.198
6-Methylcarbazole DerivativeAntiviralHCMVEffective

Q & A

Q. What are the optimized synthetic routes for 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as modified Fischer indole synthesis. For example, cyclohexanone derivatives react with substituted phenylhydrazines under acidic conditions to form hydrazone intermediates, followed by cyclization and aromatization . Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions like over-oxidation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in hydrazone formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
    Yield optimization often requires iterative adjustments using Design of Experiments (DoE) to balance competing factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions. For instance, the methyl groups at C3 appear as distinct singlets (δ ~1.2–1.5 ppm) due to restricted rotation .
  • X-ray Crystallography : SHELX and ORTEP-III are widely used to determine 3D conformation and crystal packing. Disorder in the cyclohexene ring (e.g., C2A/C3A/C4A) can be modeled with split occupancy refinement .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced Research Questions

Q. How can computational methods clarify the structure-activity relationship (SAR) of 3,3-dimethyl derivatives in biological systems?

  • Molecular Docking : Tools like AutoDock Vina predict interactions with biological targets (e.g., serotonin receptors). Substituent positioning (e.g., methyl groups) affects hydrophobic binding pockets, modulating affinity .
  • DFT Calculations : Gaussian-based simulations (B3LYP/6-31G*) evaluate electronic properties. The HOMO-LUMO gap (~4.5 eV) correlates with antioxidant activity, as seen in related carbazoles .
  • MD Simulations : GROMACS trajectories reveal conformational stability in aqueous environments, critical for drug design .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

  • Dose-response profiling : Nonlinear effects are common; e.g., neuroprotection at low doses (IC₅₀ = 10 µM) vs. cytotoxicity at higher concentrations (IC₅₀ = 50 µM) due to ROS imbalance .
  • Assay validation : Replicate studies using primary neurons (vs. immortalized lines) reduce variability .
  • Metabolite screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .

Q. How does stereoelectronic tuning of the carbazole core enhance photophysical properties for material science applications?

  • Substituent effects : Electron-donating groups (e.g., -OCH₃) redshift absorption maxima (λmax ~350 nm) by extending π-conjugation .
  • Crystal engineering : Co-crystallization with halogen-bond donors (e.g., CBr₄) modifies emission intensity via supramolecular interactions .
  • TD-DFT : Predicts excited-state behavior; methyl groups at C3 stabilize charge-transfer states, enhancing fluorescence quantum yield (ΦF ~0.45) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors minimize exothermic risks during cyclization steps .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) separates regioisomers. Recrystallization from ethanol improves enantiomeric purity .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .

Methodological Considerations

Q. How are advanced crystallographic techniques applied to resolve disorder in tetrahydrocarbazole derivatives?

  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve split positions (e.g., disordered cyclohexene carbons) .
  • SHELXL refinement : Use PART instructions and ISOR restraints to model anisotropic displacement parameters for disordered atoms .
  • Hydrogen bonding analysis : Identify N–H···S or N–H···O interactions (e.g., R₂²(10) motifs) that stabilize crystal packing .

Q. What role do carbazole derivatives play in multi-target drug discovery, and how is selectivity achieved?

  • Polypharmacology : The planar carbazole core binds kinases (e.g., CDK2) and neurotransmitter transporters (e.g., SERT) via π-π stacking .
  • Selectivity screening : Kinome-wide profiling (≥400 kinases) identifies off-targets. Methyl groups at C3 reduce hERG channel binding, improving cardiac safety .

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